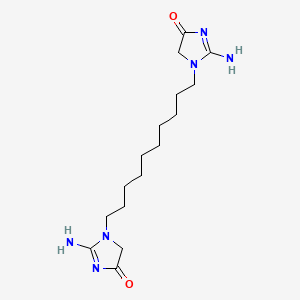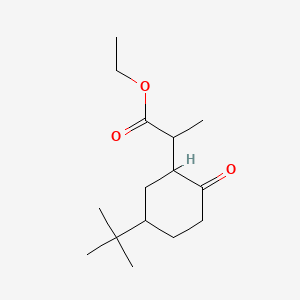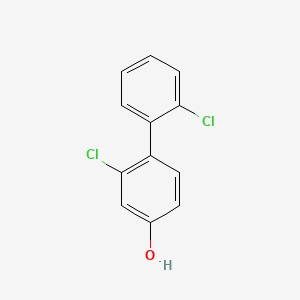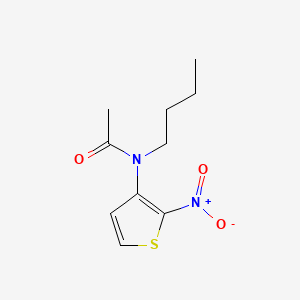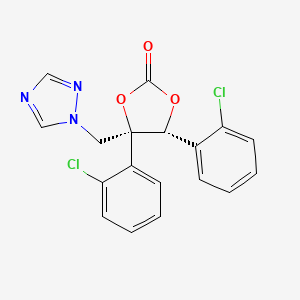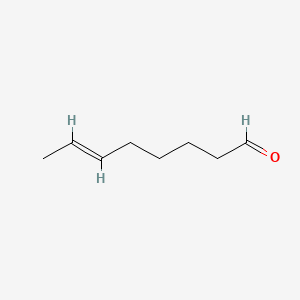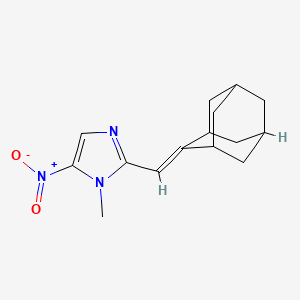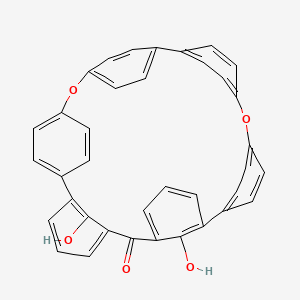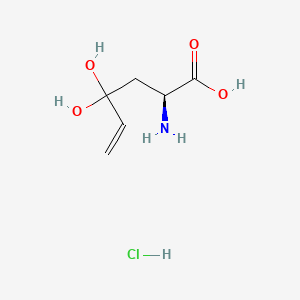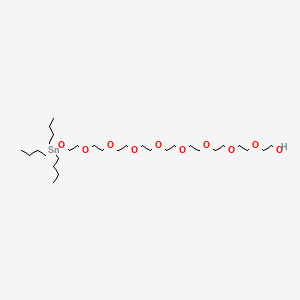
28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol is a complex organotin compound characterized by its unique structure, which includes multiple ether linkages and a central tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol typically involves the reaction of dibutyltin dichloride with a polyether compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve the use of Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the tin atom.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol involves its interaction with molecular targets through coordination chemistry. The tin atom can form stable complexes with various ligands, influencing the reactivity and stability of the compound. This coordination ability is crucial for its catalytic and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol: Another polyether compound with multiple ether linkages but without the tin atom.
3,6,9,12,15,18,21,24,27-Nonaoxaheptatriacontan-1-ol: Similar structure but lacks the dibutyl and tin components.
Uniqueness
28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol is unique due to the presence of the tin atom and the dibutyl groups, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring specific coordination chemistry and stability.
Properties
CAS No. |
93951-17-8 |
|---|---|
Molecular Formula |
C30H64O10Sn |
Molecular Weight |
703.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-tributylstannyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H37O10.3C4H9.Sn/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20;3*1-3-4-2;/h19H,1-18H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
KKZNWKXBSPLDMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


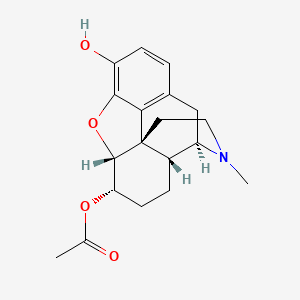
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)
